Octaarginine Trifluoroacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H98N32O9.C2HF3O2/c49-25(9-1-17-66-41(50)51)33(81)74-26(10-2-18-67-42(52)53)34(82)75-27(11-3-19-68-43(54)55)35(83)76-28(12-4-20-69-44(56)57)36(84)77-29(13-5-21-70-45(58)59)37(85)78-30(14-6-22-71-46(60)61)38(86)79-31(15-7-23-72-47(62)63)39(87)80-32(40(88)89)16-8-24-73-48(64)65;3-2(4,5)1(6)7/h25-32H,1-24,49H2,(H,74,81)(H,75,82)(H,76,83)(H,77,84)(H,78,85)(H,79,86)(H,80,87)(H,88,89)(H4,50,51,66)(H4,52,53,67)(H4,54,55,68)(H4,56,57,69)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73);(H,6,7)/t25-,26-,27-,28?,29-,30-,31-,32-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYRKBFCCCZTDD-GZNSWUDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H99F3N32O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms of Octaarginine Cellular Internalization
Endocytic Pathways in Octaarginine Uptake
Endocytosis is a major route for the cellular entry of octaarginine. This process involves the invagination of the plasma membrane to form vesicles that encapsulate the peptide and transport it into the cell. Several distinct endocytic pathways have been implicated in octaarginine uptake.
Clathrin-Dependent Endocytosis Investigations
Clathrin-dependent endocytosis is a well-characterized pathway for the uptake of various molecules. Studies have shown that at low concentrations, octaarginine-modified liposomes are primarily internalized via clathrin-mediated endocytosis. nih.gov This pathway involves the formation of clathrin-coated pits on the cell surface, which then invaginate and pinch off to form intracellular vesicles. However, this route can lead to the degradation of the internalized cargo in lysosomes. nih.gov Single-particle tracking experiments have also visualized the internalization of octaarginine-modified polymer dots through clathrin-mediated endocytosis, among other pathways. windows.net
Caveolae-Mediated Endocytosis Studies
Caveolae are small, flask-shaped invaginations of the plasma membrane that are rich in cholesterol and sphingolipids. nih.govnus.edu.sg Some research suggests that caveolae-mediated endocytosis can serve as a pathway for cellular entry that may avoid lysosomal degradation. nih.gov While direct evidence for octaarginine uptake exclusively via this pathway is still being investigated, some studies have implicated its involvement. For instance, a cell-penetrating peptide construct containing dodeca-arginine was found to utilize caveolae-mediated endocytosis to deliver large molecules into the cytosol. researchgate.netmdpi.com This suggests that for certain arginine-rich peptides and their associated cargo, this pathway is a viable entry mechanism.
Macropinocytosis Involvement in Octaarginine Transduction
Macropinocytosis is an actin-driven process that results in the formation of large, irregular vesicles called macropinosomes. researchgate.net This pathway has been identified as a significant route for octaarginine internalization, particularly at higher concentrations. nih.govjst.go.jp The interaction of octaarginine with heparan sulfate (B86663) proteoglycans on the cell surface is thought to trigger a signaling cascade that leads to actin rearrangement and the induction of macropinocytosis. nih.gov This process is often associated with more efficient intracellular delivery, as it can bypass the lysosomal degradation pathway. nih.gov Studies using inhibitors of macropinocytosis, such as ethylisopropylamiloride (EIPA), have demonstrated a significant reduction in octaarginine uptake, confirming the involvement of this pathway. nih.gov
| Endocytic Pathway | Key Characteristics | Role in Octaarginine Uptake |
| Clathrin-Dependent Endocytosis | Formation of clathrin-coated pits and vesicles. | Predominant at low octaarginine concentrations; may lead to lysosomal degradation. nih.gov |
| Caveolae-Mediated Endocytosis | Involves flask-shaped invaginations called caveolae. | Implicated for some arginine-rich peptides, potentially avoiding lysosomal pathway. nih.govresearchgate.netmdpi.com |
| Macropinocytosis | Actin-driven formation of large vesicles (macropinosomes). | Significant at higher octaarginine concentrations; associated with efficient cytosolic delivery. nih.govnih.govnih.gov |
Direct Translocation Across Biological Membranes
In addition to endocytosis, octaarginine is believed to be capable of directly penetrating the cell membrane to enter the cytoplasm. This energy-independent process is a key area of research in understanding the full spectrum of its cellular uptake mechanisms.
Membrane Interaction Dynamics and Peptide Conformation
The initial step in direct translocation involves the interaction of the positively charged guanidinium (B1211019) groups of octaarginine with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids (B1166683). mdpi.comnih.gov This electrostatic interaction is crucial for bringing the peptide into close proximity with the lipid bilayer. Upon binding, octaarginine is thought to induce changes in the membrane structure. The conformation of the peptide itself may also change upon membrane interaction, facilitating its insertion into the hydrophobic core of the membrane. Acylation of octaarginine, which increases its hydrophobicity, has been shown to enhance its ability to directly penetrate the plasma membrane. nih.gov
Pore Formation Hypotheses and Experimental Evidence
Several models have been proposed to explain how octaarginine crosses the lipid bilayer. One leading hypothesis is the formation of transient pores or channels in the membrane. According to this model, the accumulation of octaarginine on the membrane surface leads to localized disruptions, allowing the peptide to pass through. Umbrella sampling simulations have suggested that octaarginine can expand the surface area of the lipid bilayer and extend the lifetime of transient membrane pores by inserting its arginine side chains into them. nih.gov This indicates that arginine-rich peptides play a direct role in the formation and stabilization of these pores. While direct visualization of these transient pores remains challenging, the diffuse cytosolic distribution of octaarginine observed in some studies, even at low temperatures where endocytosis is inhibited, supports the concept of direct translocation. jst.go.jpnih.gov
| Direct Translocation Aspect | Description | Supporting Evidence |
| Membrane Interaction | Electrostatic attraction between octaarginine's guanidinium groups and negatively charged membrane components. mdpi.comnih.gov | Binding to heparan sulfate proteoglycans; enhanced uptake with increased hydrophobicity through acylation. nih.gov |
| Peptide Conformation | Potential conformational changes upon membrane binding to facilitate insertion. | - |
| Pore Formation | Hypothesis that octaarginine induces transient pores in the membrane for passage. | Molecular simulations showing peptide-induced membrane disruption and pore stabilization. nih.gov Diffuse cytosolic localization at low temperatures. jst.go.jpnih.gov |
Role of Electrostatic Interactions in Octaarginine Cellular Entry
The cellular uptake of octaarginine is fundamentally initiated by electrostatic interactions. As a cationic peptide, octaarginine possesses a strong positive charge due to its guanidinium groups, which are drawn to the net negative charge of the cell surface. mdpi.comjst.go.jp This initial attraction is a critical prerequisite for subsequent binding and internalization steps.
The guanidinium group on arginine residues is particularly effective in mediating these interactions, more so than the amino group of lysine. acs.orgpsu.edu This is because the planar structure and delocalized charge of the guanidinium group allow it to form strong bidentate hydrogen bonds with negatively charged groups on the cell surface, such as sulfates and phosphates found on proteoglycans and phospholipids. jst.go.jpacs.orgpsu.edumdpi.com This strong interaction facilitates a more robust binding compared to other polycationic peptides. acs.orgpsu.edu Studies comparing polyarginine and polylysine (B1216035) have demonstrated that polyarginine interacts more strongly with phospholipid bilayers, a difference attributed to the superior binding capacity of the guanidinium moiety. acs.orgpsu.edu This electrostatic binding can lead to the compensation of negative charges on biological macromolecules, such as DNA, which can influence molecular interactions and mobility in experimental assays. mdpi.com
Influence of Cellular Context and Membrane Composition on Uptake Mechanisms
The specific pathway by which octaarginine enters a cell is not universal; it is heavily dependent on the cellular context and the composition of the plasma membrane. nih.gov Factors such as the specific cell line, the concentration of the peptide, and the molecular landscape of the cell surface can dictate whether uptake occurs via direct penetration or through various forms of endocytosis. nih.gov For instance, cancer cells, which often present a higher density of anionic lipids like phosphatidylserine (B164497) on their outer membrane leaflet, may interact more effectively with polyarginine peptides compared to normal cells. acs.org
Glycosaminoglycans (GAGs), which are long, unbranched polysaccharides present on the cell surface and in the extracellular matrix, play a crucial role in the initial binding and subsequent internalization of octaarginine. nih.govnih.govresearchgate.net As a primary step, the cationic octaarginine binds electrostatically to negatively charged, sulfated GAGs such as heparan sulfate and chondroitin (B13769445) sulfate. mdpi.comnih.gov These GAGs are often attached to core proteins to form proteoglycans, with transmembrane types like syndecans acting as key receptors. jst.go.jpnih.gov
Research has shown that this interaction can induce the clustering of GAGs, which in turn can trigger endocytic pathways. nih.gov Specifically, syndecan-4, a heparan sulfate proteoglycan, has been identified as a primary cell-surface receptor involved in the macropinocytic uptake of octaarginine. mdpi.comnih.gov The binding of octaarginine enhances the clustering of syndecan-4, an event that is critical for initiating the internalization process. nih.gov Beyond initiating endocytosis, GAGs also facilitate the direct translocation of octaarginine across the cell membrane. nih.govnih.gov A proposed mechanism involves a multi-step process: (1) initial electrostatic binding of octaarginine to GAGs at the cell surface, (2) subsequent transfer of the peptide to the hydrophobic cell membrane, and (3) final entry into the cytosol. mdpi.comnih.gov
| Key Proteoglycan/GAG | Role in Octaarginine Uptake | Research Finding |
| Heparan Sulfate | Primary binding site for initial cell surface interaction. jst.go.jpmdpi.comnih.gov | Mediates binding through electrostatic interactions between its sulfate groups and the peptide's guanidinium groups. jst.go.jpmdpi.com GAG clustering can trigger endocytosis or direct translocation. nih.gov |
| Syndecans | Transmembrane proteoglycans that act as receptors for octaarginine. jst.go.jpnih.gov | Octaarginine binds to diverse syndecans, mediating cell adhesion and internalization. jst.go.jpnih.gov |
| Syndecan-4 | Specific receptor implicated in macropinocytosis. mdpi.comnih.gov | Octaarginine treatment enhances syndecan-4 clustering, which is crucial for its macropinocytic uptake. nih.gov |
| Chondroitin Sulfate | Secondary binding site for octaarginine. mdpi.comnih.gov | Contributes to the overall electrostatic attraction of octaarginine to the cell surface. mdpi.com |
The composition of the lipid bilayer significantly influences its interaction with octaarginine. The presence and concentration of negatively charged lipids are particularly important. acs.orgpsu.edunih.gov Cell membranes are typically composed of a mixture of zwitterionic (neutral) lipids, such as phosphatidylcholine (PC), and anionic (negatively charged) lipids, like phosphatidylglycerol (PG) and phosphatidylserine. acs.orgpsu.eduacs.org
Studies using model lipid bilayers have shown that arginine-rich peptides like octaarginine bind significantly more strongly to membranes containing anionic lipids. acs.orgpsu.edu Molecular dynamics simulations and fluorescence binding assays revealed that while polyarginine can form a stable layer, or "carpet," on the surface of bilayers containing negatively charged lipids, its interaction with purely neutral PC bilayers is much weaker. nih.govresearchgate.net The strength of this binding is directly related to the concentration of anionic lipids; as the percentage of PG in a PC/PG mixture increases, the binding affinity of polyarginine also increases. acs.orgpsu.edu This demonstrates that the charge density of the membrane surface is a critical determinant of the initial peptide-membrane association.
| Lipid Bilayer Composition | Interaction with Polyarginine (Arg₉) | Key Finding |
| Zwitterionic (e.g., 100% POPC) | Weak binding. | Arginine-rich peptides can bind to purely neutral bilayers, unlike polylysine peptides which show negligible interaction. acs.orgpsu.eduresearchgate.net |
| Mixed Anionic/Zwitterionic (e.g., POPC/POPG) | Strong binding; affinity increases with higher anionic lipid concentration. | The interaction is primarily driven by electrostatic attraction to negatively charged lipid headgroups. acs.orgpsu.edu At higher concentrations of anionic lipids (≥20% PG), the electrostatic repulsion between bound peptides is offset, leading to aggregation on the bilayer surface. acs.orgpsu.edu |
| Anionic Lipids (e.g., Phosphatidylserine) | Enhanced interaction. | The presence of anionic lipids, such as those found in higher concentrations on cancer cells, promotes more effective interaction with polyarginine peptides. acs.org |
Strategies for Bioconjugation and Cargo Delivery with Octaarginine
Covalent Conjugation Methodologies for Octaarginine
Covalent strategies create a durable chemical link between octaarginine and its cargo, ensuring the two remain associated until the bond is intentionally cleaved, often within the specific chemical environment of the cell's interior. A variety of chemical reactions are employed to achieve this, providing control over the stability and specificity of the linkage.
Amide Bond Formation Strategies
Amide bonds are frequently used in bioconjugation due to their exceptional stability under physiological conditions. nih.gov The formation of an amide linkage is a condensation reaction where a carboxylic acid group reacts with an amine group, eliminating a molecule of water. youtube.com This bond's stability is enhanced by resonance, which gives the carbon-nitrogen bond a partial double-bond character. nih.gov
For octaarginine conjugates, this typically involves reacting the N-terminal amine of the peptide with an activated carboxylic acid on the cargo molecule, or the reverse. Reagents such as dicyclohexylcarbodiimide (DCC) are often used to facilitate this reaction by activating the carboxylic acid, making it more susceptible to attack by the amine. luxembourg-bio.com
Table 1: Key Features of Amide Bond Formation for Octaarginine Conjugation
| Feature | Description |
|---|---|
| Bond Type | Covalent amide (peptide) bond |
| Reactants | Carboxylic acid and a primary or secondary amine |
| Stability | High stability under physiological conditions due to resonance |
| Common Reagents | Carbodiimides (e.g., DCC), active esters |
| Application | Stable attachment of small molecules, proteins, or other peptides to octaarginine |
Disulfide Linkage Chemistry
Disulfide bonds are formed by the oxidation of two thiol groups, which are typically found on cysteine residues. frontiersin.org This type of covalent bond is particularly advantageous for intracellular delivery because it is stable in the oxidizing environment outside the cell but is readily cleaved by reducing agents within the cell, allowing for triggered release of the cargo. nih.gov The geometry of a disulfide bond is characterized by a dihedral angle of approximately ±90° between the Cβ−Sγ−Sγ−Cβ atoms. wikipedia.org
To utilize this strategy, a cysteine residue can be incorporated into the octaarginine peptide sequence, enabling it to form a disulfide bridge with a cargo molecule that also contains a thiol group. This method has proven effective for delivering proteins that are otherwise insoluble, allowing them to be solubilized and efficiently internalized by cells. nih.gov
Table 2: Characteristics of Disulfide Linkages in Octaarginine Conjugates
| Characteristic | Description |
|---|---|
| Bond Type | Covalent disulfide (-S-S-) bond |
| Formation | Oxidation of two thiol (-SH) groups |
| Cleavage | Reductive cleavage in the intracellular environment |
| Advantage | Enables triggered release of cargo inside the cell |
| Example | Conjugation of octaarginine to cysteine residues on proteins like ovalbumin |
Site-Specific Conjugation Techniques for Enhanced Control
Achieving a homogeneous product where the cargo is attached to a precise location on the octaarginine peptide is the goal of site-specific conjugation. This control is vital for preserving the biological functions of both the peptide and its cargo. In contrast, non-specific methods, such as reacting with multiple lysine residues, can produce a heterogeneous mixture of conjugates with inconsistent performance.
Site-specific modification can be achieved through various means, including enzymatic conjugation or the incorporation of unnatural amino acids with unique reactive groups. For octaarginine, a common approach is to introduce a unique chemical handle, like a single cysteine for thiol-maleimide chemistry or an azide/alkyne for click chemistry, at a specific point during peptide synthesis. This ensures the subsequent conjugation reaction occurs only at that predetermined location.
Non-Covalent Complexation Strategies for Octaarginine
Non-covalent methods utilize intermolecular forces, primarily electrostatic interactions, to form a complex between the positively charged octaarginine and a negatively charged cargo molecule. This strategy is especially suitable for the delivery of large, polyanionic molecules like nucleic acids.
Electrostatic Complexation with Polyanionic Cargo (e.g., Nucleic Acids)
The dense positive charge of octaarginine allows it to interact electrostatically with and condense negatively charged molecules such as plasmid DNA (pDNA) and small interfering RNA (siRNA). nih.goviiarjournals.org This interaction neutralizes the negative charge of the nucleic acid, compacting it into nanoparticles that are readily taken up by cells. nih.govnih.gov
The successful formation of these complexes depends on the ratio of the cationic peptide to the anionic cargo. For example, stable nanoparticles of approximately 200 nm with a positive surface charge were formed when an octaarginine-linked polymer was mixed with pDNA at a mass ratio of 2.5. nih.gov These complexes have been shown to successfully deliver their genetic cargo, leading to gene expression in target cells. nih.govnih.gov The fundamental principle of this interaction is the strong electrostatic attraction between the positive guanidinium (B1211019) groups of arginine and the negatively charged phosphate (B84403) backbone of DNA. nih.gov
Table 4: Research Findings on Octaarginine-Nucleic Acid Complexation
| Cargo | Octaarginine System | Key Finding | Reference |
|---|---|---|---|
| pGFP-C1 Plasmid DNA | D-octaarginine-linked polymer | Formed ~200 nm complexes at a polymer/pDNA mass ratio of 2.5, leading to GFP expression in cells. | nih.gov |
| siRNA | Stearic acid-modified octa-arginine liposomes | Efficiently complexed siRNA at a nitrogen-to-phosphate (N/P) ratio of 6:1 for intracellular delivery. | iiarjournals.org |
| pEGFP Plasmid DNA | Octaarginine-functionalized graphene oxide | Optimal DNA loading and gene expression was achieved at a peptide to graphene oxide ratio of 1 µmol/mg. | rsc.org |
Self-Assembly Principles in Octaarginine-Cargo Formulations
The formation of functional octaarginine-cargo complexes is governed by a set of non-covalent interactions that drive their self-assembly into deliverable formulations. These interactions are crucial for encapsulating or associating with cargo molecules and facilitating their transit across the cell membrane. The primary forces at play are electrostatic interactions, supplemented by hydrogen bonding and hydrophobic interactions.
Electrostatic Interactions: The octaarginine peptide possesses a strong positive charge at physiological pH due to the guanidinium groups of its eight arginine residues. This polycationic nature is the principal driver for its interaction with negatively charged cargo, such as nucleic acids (siRNA, pDNA) and acidic proteins. The electrostatic attraction neutralizes the charge of the cargo, leading to the condensation of the molecules and the formation of nanoparticles or complexes. This charge neutralization is a critical first step in creating a compact structure that can approach and interact with the cell surface.
Hydrogen Bonding: Beyond simple electrostatic attraction, the guanidinium group of arginine is an excellent hydrogen bond donor. It can form multiple hydrogen bonds with phosphate groups on nucleic acids or carboxylate and other hydrogen bond acceptors on proteins and small molecules. These interactions provide specificity and stability to the self-assembled complex, ensuring the cargo remains associated with the octaarginine vector during delivery. Research on the co-assembly of octaarginine with the small molecule acetazolamide, for instance, has shown the direct involvement of the cargo's sulfonyl group with the amine and guanidinium groups of octaarginine via hydrogen bonding acs.orgnih.gov.
Hydrophobic Interactions: While octaarginine itself is highly hydrophilic, hydrophobic interactions can become significant, particularly when the peptide or the cargo is chemically modified. Acylation of octaarginine with fatty acids introduces a hydrophobic moiety, creating an amphipathic molecule. nih.gov This modification enhances its interaction with the lipid bilayer of cell membranes and can promote the self-assembly into micelle-like structures or nanoparticles, which are efficient for cargo delivery. iiarjournals.orgnih.govbit.edu.cn These hydrophobic forces contribute to the stability of the formulation and can influence the mechanism of cellular uptake. The combination of these forces allows octaarginine to self-assemble with a variety of cargo types into stable, nano-sized complexes capable of efficient cellular internalization.
Diverse Cargo Types Delivered by Octaarginine in Research Applications
Octaarginine has been successfully utilized in research to deliver a wide array of molecular cargoes into cells. Its versatility as a delivery vector stems from its ability to form stable complexes with different types of molecules through the self-assembly principles described above.
Protein and Peptide Transduction
The delivery of biologically active proteins and peptides into cells is a significant challenge due to the impermeability of the plasma membrane to large molecules. Octaarginine-mediated transduction offers a powerful research tool to overcome this barrier. By conjugating or complexing with octaarginine, various proteins and peptides have been successfully internalized into cells to study their function or therapeutic potential. For example, studies have demonstrated the delivery of proteins like β-galactosidase and bovine serum albumin into HeLa cells when physically mixed with a D-octaarginine-linked polymer. Research has also explored the delivery of smaller peptides, such as those derived from p53, where attachment of a penetration accelerating sequence (Pas) to octaarginine enhanced growth inhibition activity in glioma cells. kyoto-u.ac.jp
Table 1: Examples of Octaarginine-Mediated Protein and Peptide Delivery
| Cargo | Formulation/Modification | Target Cell Line(s) | Key Research Finding |
|---|---|---|---|
| p53-derived peptide | Conjugated with Pas-octaarginine | Malignant glioma cells | Enhanced growth inhibition activity by promoting cytosolic release. kyoto-u.ac.jp |
| β-Galactosidase, Bovine Serum Albumin | Physical mixture with D-octaarginine-linked polymer (VP-R8) | HeLa | Demonstrated the potential of VP-R8 as a tool for protein transfection. |
| Imidazoacridinone derivative | Covalently conjugated to octaarginine | Candida albicans | Overcame poor membrane permeability, resulting in high antifungal activity. nih.govmdpi.com |
| Insulin | Incorporated into octaarginine-modified alginate nanoparticles | Caco-2 cells | Octaarginine modification improved intestinal delivery and cellular uptake. acs.orgnih.gov |
Nucleic Acid (DNA, RNA, siRNA, PNA) Delivery for Gene Regulation Studies
Octaarginine is extensively used to deliver nucleic acids for applications in gene therapy and gene regulation research. Its cationic nature allows it to efficiently complex with anionic nucleic acids, forming nanoparticles that facilitate cellular uptake.
siRNA: The delivery of small interfering RNA (siRNA) for gene silencing is a prominent application. Studies have shown that modifying octaarginine with fatty acids, such as stearic acid, creates an amphipathic carrier that can self-assemble with siRNA into stable nanoparticles. iiarjournals.orgnih.govbit.edu.cn These formulations have been shown to effectively deliver survivin-targeting siRNA into cancer cells, leading to significant downregulation of the target protein. iiarjournals.org The use of octaarginine-modified liposomes further enhances delivery efficiency and reduces cytotoxicity compared to the peptide conjugate alone. iiarjournals.org
Plasmid DNA (pDNA): For gene expression studies, octaarginine has been incorporated into various non-viral vectors to deliver plasmid DNA. Multifunctional envelope-type nano-devices (MENDs) modified with a high density of octaarginine have been developed to package DNA. nih.gov These particles mimic viral entry and are internalized via macropinocytosis, a pathway that helps avoid degradation in lysosomes, leading to transfection efficiencies comparable to adenoviral vectors. nih.gov Similarly, octaarginine-functionalized graphene oxide has been investigated as a nanocarrier for pEGFP plasmid DNA, with the peptide density on the graphene surface being a critical factor for successful transfection. rsc.org
Peptide Nucleic Acid (PNA): PNAs are synthetic DNA mimics used in antisense applications. Due to their neutral backbone, their cellular uptake is limited. Conjugation with D-octaarginine has been shown to dramatically enhance their internalization and antisense activity. nih.govnih.govmdpi.com Research indicates that the cellular uptake of octaarginine-PNA conjugates is facilitated by the formation of nano-aggregates, especially in the presence of serum, which triggers endocytosis. nih.govnih.gov
Table 2: Research Applications of Octaarginine in Nucleic Acid Delivery
| Nucleic Acid Type | Formulation | Target Cell Line(s) | Key Research Finding |
|---|---|---|---|
| siRNA (survivin) | Stearic acid-modified octaarginine (StA-R8) liposomes | A549 (lung cancer) | Liposomal formulation improved siRNA delivery and gene silencing efficiency compared to StA-R8 alone. iiarjournals.org |
| Plasmid DNA (luciferase, caBmpr1a) | Multifunctional envelope-type nano device (MEND) | HeLa, NIH3T3, Cos7 | High-density surface modification with octaarginine stimulated macropinocytosis, avoiding lysosomal degradation and achieving high transfection efficiency. nih.gov |
| Plasmid DNA (pEGFP) | Octaarginine-functionalized graphene oxide | CHO (Chinese hamster ovary) | Peptide density on the graphene oxide surface was optimized to achieve the highest gene expression. rsc.org |
| PNA (antisense) | D-octaarginine conjugate | HeLa pLuc/705 | Cellular uptake and antisense activity were enhanced by the formation of nanoparticles in serum-containing medium. nih.govnih.govmdpi.com |
Nanoparticle Functionalization with Octaarginine for Research Probes
Inorganic and polymeric nanoparticles serve as versatile platforms for imaging and sensing probes, but their utility is often limited by poor cellular uptake. Surface functionalization with octaarginine provides a robust strategy to enhance their internalization, enabling their use as intracellular research tools.
Gold Nanoparticles (AuNPs): Gold nanoparticles are used in various biomedical applications, including as radiosensitizers. To increase their accumulation within cancer cells, AuNPs have been functionalized with octaarginine via a polyethylene glycol (PEG) linker. bac-lac.gc.cadovepress.com Studies on human colorectal cancer cells showed that the incorporation of octaarginine significantly increased nanoparticle internalization compared to non-functionalized AuNPs. dovepress.com This enhanced uptake led to increased production of reactive oxygen species and greater cell death following irradiation, demonstrating octaarginine's role in improving the efficacy of radiosensitization. bac-lac.gc.cadovepress.com
Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals whose fluorescence makes them ideal for cellular imaging. However, their delivery into the cytoplasm is inefficient. Co-administration or conjugation with octaarginine has been shown to dramatically increase the cellular uptake of QDs. nih.govnih.gov This strategy has been used to label and track adipose tissue-derived stem cells, where octaarginine-mediated delivery allowed for stable labeling for at least two weeks without affecting the cells' differentiation potential. nih.gov The uptake is an energy-dependent process, allowing for the long-term imaging and tracking of the labeled cells in vivo. nih.gov
Elastin-like Polypeptide (ELP) Nanoparticles: ELPs are protein-based polymers that can self-assemble into nanoparticles for drug delivery. Modifying their surface with octaarginine not only promotes cellular uptake but also enhances their ability to penetrate deep into 3D tumor models (spheroids). wur.nl This dual benefit is crucial for delivering therapeutic agents throughout a solid tumor mass, not just to the surface layers. wur.nl
Small Molecule Internalization for Intracellular Probing
Many small molecule drugs and chemical probes suffer from low membrane permeability or are expelled by efflux pumps, limiting their intracellular concentration and efficacy. Octaarginine can be used as a carrier to overcome these limitations. By forming co-assembled complexes or covalent conjugates, octaarginine facilitates the entry of these small molecules into cells.
Research has shown that octaarginine can form co-assembled complexes with small molecule drugs like acetazolamide, a class IV drug with poor solubility and permeability. acs.orgnih.govresearchgate.net These co-assemblies form distinct nano- and microstructures, enhance the drug's solubility, and promote its internalization through the endocytic pathway. acs.orgnih.gov In other studies, octaarginine has been conjugated to the anti-cancer drug oxaliplatin. The resulting conjugate demonstrated an enhanced ability to inhibit tumor growth in vitro and in vivo compared to the drug alone, suggesting this as a viable strategy to improve the therapeutic capabilities of existing small molecule drugs. acs.org Furthermore, octaarginine conjugation has been shown to enhance the antifungal activity of an imidazoacridinone derivative, allowing it to effectively penetrate fungal cell membranes. nih.govmdpi.com
Table 3: Examples of Octaarginine-Mediated Small Molecule Delivery
| Small Molecule Cargo | Formulation | Target Cell/Organism | Key Research Finding |
|---|---|---|---|
| Acetazolamide | Co-assembled complex with octaarginine | E. coli | Co-assembly into nano/microstructures enhanced drug potency and antibacterial effects. acs.orgnih.govresearchgate.net |
| Oxaliplatin | Covalent conjugate with octaarginine | Colorectal cancer cells | Conjugate showed significantly higher antitumor activity in vitro and in vivo compared to free oxaliplatin. acs.org |
| Imidazoacridinone derivative | Covalent conjugate with octaarginine | Candida albicans | Conjugation overcame membrane barrier, leading to potent antifungal activity against reference and resistant strains. nih.govmdpi.com |
| Doxorubicin | Octaarginine-modified PEGylated liposomes | Ovarian cancer cells | Dual-functionalization with transferrin and octaarginine improved tumor targeting and intracellular drug delivery. nih.gov |
Applications of Octaarginine in Advanced Research Methodologies Non Clinical Focus
Intracellular Delivery of Research Probes and Labels
The capacity of octaarginine to ferry molecules across the cell membrane has been extensively leveraged for the intracellular delivery of various probes and labels, enabling detailed investigation of cellular structures and functions.
Delivery of Fluorescent Dyes and Imaging Agents for Cellular Visualization
Octaarginine has proven to be highly effective in delivering fluorescent dyes and imaging agents into living cells, allowing for real-time visualization of cellular dynamics. One notable application involves the use of octaarginine to coat fluorescent polymer dots (Pdots). This surface modification significantly enhances both the cellular uptake and the subsequent escape of these Pdots from endosomes. acs.orgresearchgate.net Researchers have utilized single-particle tracking to observe the internalization and intracellular trafficking of octaarginine-modified Pdots, providing insights into the mechanisms of cellular delivery. acs.orgresearchgate.net This approach has shown that octaarginine modification promotes the immediate binding of Pdots to the cell membrane and triggers their uptake through caveolin-dependent endocytosis. researchgate.net
| Delivered Probe/Agent | Key Findings in Cellular Visualization |
| Fluorescent Polymer Dots (Pdots) | Enhanced cellular uptake and endosomal escape in HeLa cells. acs.orgresearchgate.net |
| Enabled real-time tracking of internalization and intracellular trafficking. acs.orgresearchgate.net | |
| Revealed that uptake is mediated by caveolin-dependent endocytosis. researchgate.net |
Introduction of Enzymes and Antibodies for Intracellular Biochemical Assays
While the delivery of proteins and peptides using octaarginine is a well-established principle, specific documented examples of its use for introducing enzymes and antibodies for the express purpose of conducting intracellular biochemical assays are less common in publicly available research. However, the foundational capability of octaarginine to transport larger molecules into cells suggests its significant potential in this area.
The principle relies on conjugating the enzyme or antibody of interest to octaarginine. This conjugation facilitates the translocation of the protein cargo across the cell membrane, allowing it to reach its intracellular target. Once inside, the enzyme could act on its substrate, or the antibody could bind to its specific antigen, enabling researchers to probe biochemical pathways and localize specific proteins within the intact cellular environment. While direct studies focusing on this application for biochemical assays are limited, the successful delivery of other protein-based molecules provides a strong proof-of-concept for future research in this domain.
Gene Regulation Studies Through Octaarginine-Mediated Nucleic Acid Delivery
Octaarginine trifluoroacetate (B77799) is a key facilitator in the study of gene regulation, enabling the delivery of nucleic acids like small interfering RNA (siRNA) and plasmid DNA (pDNA) into cells to modulate gene expression.
Gene Silencing via siRNA Delivery
The delivery of siRNA using octaarginine-based systems has been demonstrated as an effective method for achieving sequence-specific gene silencing. By forming complexes with siRNA, octaarginine facilitates its entry into cells, leading to the knockdown of target gene expression. This technique has been successfully applied in various research contexts. For instance, stearylated octaarginine has been used to deliver siRNA into primary rat neurons, effectively silencing the expression of enhanced green fluorescent protein (EGFP). nih.gov In other studies, octaarginine-modified liposomes and multifunctional envelope-type nano devices (MENDs) have been employed to deliver siRNA targeting genes such as survivin and human double minute 2 (HDM2), resulting in significant downregulation of their expression. researchgate.netmdpi.com
| Target Gene | Delivery System | Cell Type | Outcome |
| EGFP | Stearylated octaarginine (Stearyl-R8) | Primary rat neurons | Efficient gene silencing. nih.gov |
| Survivin | Stearic acid-modified octaarginine liposomes | Cancer cells | Improved siRNA delivery and downregulation of survivin. researchgate.net |
| HDM2 | Octaarginine-modified liposomes | Lung tumor cell lines | Higher transfection efficiency and inhibition of the targeted gene. mdpi.com |
| Luciferase | Octaarginine/GALA-modified MEND | HeLa cells | Efficient gene silencing. nih.gov |
Gene Expression Modulation with Plasmid DNA Delivery
Octaarginine is also instrumental in mediating the delivery of plasmid DNA, allowing for the introduction of new genes and the modulation of gene expression. Octaarginine-functionalized systems can condense and protect plasmid DNA, facilitating its cellular uptake and subsequent expression of the encoded protein. A notable example is the use of octaarginine-modified MENDs to deliver a luciferase expression plasmid, achieving transfection efficiencies comparable to viral vectors but with lower cytotoxicity. frontiersin.org Furthermore, a polymer coupled with D-octaarginine (VP-R8) has been shown to effectively deliver a green fluorescent protein (GFP)-expression plasmid into various mouse and human cell lines, leading to both transient and stable transgene expression. figshare.com
| Plasmid DNA | Delivery System | Key Findings |
| Luciferase expression plasmid | Octaarginine-modified MEND | Transfection efficiency comparable to adenovirus with lower cytotoxicity. frontiersin.org |
| GFP-expression plasmid | Poly(N-vinylacetamide-co-acrylic acid) coupled with D-octaarginine (VP-R8) | Promoted transient and stable transgene expression in multiple cell lines. figshare.com |
| pEGFP | Octaarginine-functionalized graphene oxide | Efficient gene expression with optimized peptide density. |
Development of Advanced Biomaterials and Nanocarriers for Research Use
The unique properties of octaarginine have led to its incorporation into a variety of advanced biomaterials and nanocarriers designed for research purposes. By functionalizing these materials with octaarginine, their ability to interact with and enter cells is significantly enhanced.
Researchers have developed octaarginine-modified liposomes, MENDs, and graphene oxide nanosheets as efficient carriers for therapeutic and research agents. researchgate.netfrontiersin.orgnih.gov For example, octaarginine-functionalized graphene oxide has been investigated as a nanocarrier for gene delivery, with the density of the peptide on the surface being a critical factor for efficient transfection. nih.gov Similarly, elastin-like polypeptide (ELP) nanoparticles surface-modified with octaarginine have shown enhanced cellular uptake and penetration into 3D cancer models. The surface density of octaarginine directly correlates with the extent of cellular uptake. These advanced biomaterials hold great promise for a range of non-clinical research applications, from fundamental cell biology to the development of new therapeutic strategies.
| Biomaterial/Nanocarrier | Modification | Research Application Focus |
| Liposomes | Surface modification with stearic acid-modified octaarginine. researchgate.net | Enhanced intracellular delivery of siRNA. researchgate.net |
| Multifunctional Envelope-type Nano Device (MEND) | Incorporation of octaarginine into the lipid envelope. frontiersin.org | Efficient delivery of plasmid DNA and siRNA. nih.govfrontiersin.org |
| Graphene Oxide | Functionalization with octaarginine. nih.gov | Development of nanocarriers for gene delivery. nih.gov |
| Elastin-like Polypeptide (ELP) Nanoparticles | Controlled surface density of octaarginine. | Improved penetration in 3D cancer models. |
| Gold Nanoparticles | Labeled with octaarginine. | Enhanced radiotherapy agents. |
Functionalization of Polymeric Nanoparticles for Enhanced Cellular Uptake in vitro
The surface modification of polymeric nanoparticles with octaarginine (often abbreviated as R8) is a widely adopted strategy to augment their cellular internalization for in vitro research. nih.govmdpi.com Polymeric nanoparticles are versatile carriers for various research agents, but their cellular uptake can be limited. nih.gov By functionalizing the nanoparticle surface with octaarginine, researchers can harness the peptide's membrane-translocating properties to significantly boost uptake efficiency across various cell lines. nih.govtue.nl
The process typically involves covalently attaching or electrostatically adsorbing the cationic R8 peptides to the surface of nanoparticles. nih.gov This modification alters the surface charge of the nanoparticles, promoting electrostatic interactions with the anionic cell membrane, which is the initial step in the uptake process. mdpi.com Studies have shown that this functionalization not only increases the quantity of internalized nanoparticles but can also influence the pathway of entry. nih.gov For example, a high density of octaarginine on the surface of liposomes has been shown to stimulate macropinocytosis, an endocytic pathway that forms large vesicles (macropinosomes), allowing the nanoparticles to bypass the lysosomal degradation pathway that can compromise the integrity of the payload. nih.govnih.gov
Research has demonstrated the effectiveness of this approach using various types of nanoparticles and cell lines. For instance, modifying liposomes with octaarginine resulted in an 8.6-fold increase in cellular uptake in U87-MG glioma cells compared to unmodified liposomes. nih.gov Similarly, elastin-like polypeptide (ELP) nanoparticles functionalized with R8 showed a direct correlation between the surface density of the peptide and the extent of cellular uptake in human skin fibroblasts. tue.nlnih.gov These R8-functionalized ELP nanoparticles were also shown to effectively penetrate 3D tumor spheroid models, a task that proved challenging for their unmodified counterparts. tue.nltue.nlnih.gov
| Nanoparticle System | Cell Line Studied | Key Research Finding | Citation |
|---|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Madin-Darby Canine Kidney (MDCK) cells | R8-functionalized PLGA nanoparticles exhibited rapid cellular uptake compared to unmodified nanoparticles. | researchgate.net |
| Elastin-like Polypeptide (ELP) Nanoparticles | Human Skin Fibroblasts, Human Glioblastoma U-87 cells | Cellular uptake was directly dependent on the surface density of R8. R8 modification also enhanced penetration into 3D spheroids. | tue.nlnih.gov |
| Liposomes | U87-MG (human glioblastoma) | Modification with R8 increased cellular uptake by 8.6-fold compared to non-functionalized liposomes. | nih.gov |
| Multifunctional Envelope-type Nano Device (MEND) | Various cell lines | R8-modified lipid envelope (MEND) particles were internalized via macropinocytosis, avoiding lysosomal degradation. | nih.gov |
| Fluorescent Polymer Dots (Pdots) | HeLa cervical cancer cells | Surface modification with R8 peptide efficiently improved both cellular uptake and endosomal escape of Pdots. | windows.net |
Integration into Hydrogel Systems for Cell Culture and Tissue Engineering Scaffolds
Hydrogels are three-dimensional, water-swollen polymer networks that have gained significant attention as scaffolds in tissue engineering and for 3D cell culture. researchgate.netnih.govrsc.org Their high water content, biocompatibility, and tunable mechanical properties make them excellent mimics of the natural extracellular matrix (ECM). nih.govnih.gov These scaffolds provide structural support for cells, enabling them to proliferate, migrate, and differentiate in a 3D environment that more closely resembles in vivo conditions than traditional 2D cell culture. nih.govresearchgate.net
To enhance the biological functionality of these scaffolds, they can be functionalized with bioactive molecules, such as peptides. mdpi.com The integration of peptides like octaarginine or its constituent amino acid, arginine, into hydrogel systems is an emerging area of research. mdpi.comresearchgate.net While hydrogels provide the physical structure, the incorporation of cell-interacting moieties is crucial for promoting cell adhesion, a prerequisite for cell growth and tissue formation for anchorage-dependent cells. nih.govmdpi.com
The rationale for integrating arginine-rich sequences into hydrogels is to enhance cell-scaffold interactions. The cationic nature of arginine promotes adhesion of negatively charged cells. A study on a ternary hydrogel scaffold made of carboxymethyl cellulose, chitosan, and polyvinyl alcohol demonstrated that biofunctionalization with L-arginine significantly enhanced the attachment and proliferation of both fibroblast and keratinocyte cultures. mdpi.com By extension, incorporating octaarginine could provide a multivalent presentation of arginine residues, potentially leading to even stronger cell adhesion and signaling. This functionalization can be critical for applications such as creating skin substitutes or scaffolds for wound healing, where robust cell colonization is desired. mdpi.com The design of such bioactive hydrogels allows for better control over the cellular microenvironment, guiding cell behavior to achieve desired outcomes in tissue regeneration research. nih.gov
| Hydrogel Property | Relevance in Cell Culture & Tissue Engineering | Citation |
|---|---|---|
| High Water Content | Mimics natural tissue environments and allows for efficient transport of nutrients and waste. | researchgate.netnih.gov |
| Biocompatibility | Minimizes inflammatory responses and supports cell viability and function. | nih.gov |
| Tunable Mechanical Properties | Stiffness and elasticity can be adjusted to match that of the target tissue (e.g., skin, cartilage), influencing cell differentiation. | rsc.orgresearchgate.net |
| Porosity | An interconnected pore structure is essential for cell migration, nutrient diffusion, and vascularization of the engineered tissue. | nih.gov |
| Bio-functionalization | Incorporation of peptides (e.g., arginine-based sequences) enhances cell adhesion, proliferation, and specific cellular responses. | mdpi.com |
Application in Protein Engineering for Enhanced Cellular Internalization
A significant challenge in cell biology and proteomics research is the delivery of functional proteins into living cells. nih.gov Most proteins, particularly large ones, cannot passively diffuse across the cell membrane. nih.gov Protein engineering provides a solution by creating fusion proteins that incorporate CPPs like octaarginine. nih.gov By genetically or chemically linking octaarginine to a protein of interest, the resulting chimeric protein gains the ability to enter cells. mdpi.com
This technique involves adding the eight-arginine sequence to the N- or C-terminus of the target protein. The octaarginine moiety then acts as a molecular transporter, engaging with the cell surface and initiating uptake, often through endocytosis. mdpi.commdpi.com This method has been successfully used to deliver a variety of protein cargoes in vitro, including enzymes and fluorescent proteins for imaging studies. nih.govacs.org For instance, researchers have demonstrated that introducing a hydrophobic fatty acid to octaarginine further enhanced the intracellular uptake of both the peptide itself and its conjugated protein, ubiquitin. acs.org
The ability to deliver functional proteins directly into the cytosol allows researchers to study protein function in a native cellular context, manipulate cellular pathways, and investigate protein-protein interactions. The internalization efficiency can be influenced by several factors, including the nature of the cargo protein and the specific cell line being studied. nih.gov While endocytosis is a common entry mechanism, a key challenge remains the subsequent escape of the fusion protein from endosomes into the cytosol to reach its site of action. nih.gov Despite this, the use of octaarginine as a translocation tag in protein engineering remains a powerful and widely used research tool for overcoming the cell membrane barrier. nih.gov
| Protein/Cargo Delivered | Methodology | Research Application/Finding | Citation |
|---|---|---|---|
| Ubiquitin | Conjugated to acylated octaarginine. | Demonstrated that fatty acylation of R8 enhanced the intracellular uptake of the conjugated protein. | acs.org |
| Enhanced Green Fluorescent Protein (EGFP) | Fused with Pas-octa-arginine. | The fusion protein was successfully delivered into cells, demonstrating the utility of R8 for transporting reporter proteins. | nih.gov |
| Full-length TAT fusion proteins | Fused with the TAT basic domain (an arginine-rich CPP). | Showed that large, full-length proteins could be transduced into mammalian cells. | mdpi.com |
| Peptide Nucleic Acids (PNAs) | Conjugated to d-octaarginine. | The R8-PNA conjugates self-assembled into nanoparticles and showed cooperative cellular uptake via an endosomal mechanism. | nih.gov |
Computational and Biophysical Investigations of Octaarginine
Molecular Dynamics (MD) Simulations of Octaarginine-Membrane Interactions
Molecular dynamics (MD) simulations have become an invaluable tool for providing atomistic-level insights into the interactions between cell-penetrating peptides (CPPs) like octaarginine and lipid membranes. These computational methods allow for the examination of dynamic processes that are often difficult to capture experimentally, such as the initial binding events, subsequent conformational changes, and the perturbation of the lipid bilayer structure.
Lipid Bilayer Perturbation Analysis
MD simulations have been employed to understand the energetic cost and structural consequences of introducing highly charged molecules like arginine into the hydrophobic core of a lipid bilayer. While simulations of single arginine residues have shown a significant energetic penalty for desolvation, they also reveal that the lipid bilayer can deform to accommodate the charged group. This deformation often involves the formation of a solvation shell composed of water molecules and lipid phosphate (B84403) groups around the guanidinium (B1211019) group of arginine, which helps to stabilize its presence within the membrane environment nih.govescholarship.org.
Studies have shown that the presence of antimicrobial peptides, which share characteristics with CPPs, can modulate the mechanical state of the target membrane aps.org. While specific MD simulations detailing the precise nature and extent of bilayer perturbation by octaarginine are a subject of ongoing research, the general principles derived from simulations of arginine-rich peptides suggest that octaarginine likely induces localized thinning and disordering of the lipid acyl chains upon binding. The collective effect of the eight arginine residues is expected to create a significant local positive charge density at the membrane surface, leading to strong electrostatic interactions with the negatively charged phosphate groups of the lipids. This interaction is hypothesized to be a key driver for the initial stages of membrane perturbation, potentially leading to the formation of transient pores or other membrane defects that facilitate translocation aps.orgnih.govchemrxiv.orgmdpi.com. The process of pore formation is often described by the toroidal model, where lipid headgroups reorient to line the pore, a phenomenon that can be visualized through MD simulations aps.org.
Conformational Changes of Octaarginine in Membrane Environments
The conformation of peptides can be highly dependent on their environment. In aqueous solution, short, flexible peptides like octaarginine are expected to exist in a largely disordered or random coil state. However, upon interaction with a lipid bilayer, many peptides undergo a conformational transition to a more ordered structure, such as an alpha-helix or a beta-sheet researchgate.netmdpi.comnih.gov. This membrane-induced folding is often driven by the desire to shield hydrophobic residues from the aqueous environment and to orient charged or polar residues towards the lipid headgroups or the aqueous phase.
For arginine-rich peptides, MD simulations have shown that the arginine side chains can "snorkel" towards the membrane-water interface, allowing the guanidinium groups to remain hydrated while the peptide backbone resides in a more hydrophobic environment nih.gov. This snorkeling effect, combined with the amphipathic nature that can be induced upon membrane binding, is a critical aspect of the peptide's interaction with the membrane. While specific and detailed MD simulation data on the precise conformational ensemble of octaarginine at the membrane interface is still an active area of investigation, it is generally accepted that a degree of structural organization is adopted upon membrane association, which is crucial for its cell-penetrating activity.
In Silico Modeling of Octaarginine-Cargo Complexation
The ability of octaarginine to act as a delivery vector is fundamentally linked to its capacity to form stable, non-covalent complexes with a wide variety of cargo molecules, ranging from small molecules to large biomolecules like plasmid DNA and proteins. In silico modeling, including molecular docking and molecular dynamics simulations, provides a powerful approach to predict and analyze the interactions between octaarginine and its cargo.
These computational studies can elucidate the key intermolecular forces, such as electrostatic interactions and hydrogen bonding, that govern complex formation. For instance, modeling the interaction between the positively charged octaarginine and negatively charged plasmid DNA can reveal how the peptide wraps around the DNA, neutralizing its charge and condensing it into a more compact structure suitable for cellular uptake nih.gov. Bioinformatics-based approaches have been used to design and evaluate new arginine-rich CPPs, predicting their structure, their interaction with DNA, and their membrane interaction properties before experimental validation nih.gov.
Table 1: Key Interactions in Octaarginine-Cargo Complexation from In Silico Studies
| Type of Interaction | Description | Importance for Complex Stability |
| Electrostatic Interactions | Attraction between the positively charged guanidinium groups of octaarginine and negatively charged groups on the cargo (e.g., phosphate groups of DNA). | Primary driving force for the initial association and complex formation. |
| Hydrogen Bonding | Formation of hydrogen bonds between the arginine side chains and suitable donors/acceptors on the cargo molecule. | Contributes to the specificity and stability of the complex. |
| van der Waals Forces | Non-specific attractive forces between the peptide and the cargo. | Play a role in the overall stability and packing of the complex. |
Advanced Spectroscopic Characterization for Conformational Analysis (e.g., Circular Dichroism, NMR)
Advanced spectroscopic techniques are essential for experimentally characterizing the conformational properties of octaarginine, both in solution and in membrane-mimetic environments. These methods provide valuable data that can be used to validate and refine the models generated by computational simulations.
Circular Dichroism (CD) Spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins. In the far-UV region, CD spectra can provide information on the proportion of alpha-helix, beta-sheet, and random coil conformations mdpi.comresearchgate.net. For octaarginine, CD studies are crucial to determine its conformational state in different environments. For example, a change in the CD spectrum upon addition of liposomes or other membrane mimetics can provide direct evidence of a membrane-induced conformational change researchgate.net. The transition from a random coil in solution to a more ordered structure upon membrane binding is a key aspect of the mechanism of many CPPs nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural and dynamic information at the atomic level. Both one-dimensional and two-dimensional NMR techniques can be used to determine the three-dimensional structure of octaarginine in solution or when bound to micelles or bicelles, which are used as membrane models. Furthermore, NMR can be used to identify the specific residues of octaarginine that are involved in the interaction with the membrane or with cargo molecules mdpi.com. Solid-state NMR has also been used to study the orientation and dynamics of arginine residues within lipid bilayers nih.gov.
Table 2: Spectroscopic Techniques for Octaarginine Conformational Analysis
| Technique | Information Provided | Key Findings for Arginine-Rich Peptides |
| Circular Dichroism (CD) | Secondary structure content (alpha-helix, beta-sheet, random coil). | Often show a transition from a random coil in aqueous solution to a more ordered structure in the presence of membranes nih.govresearchgate.net. |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure, dynamics, and intermolecular interactions. | Can identify specific peptide-lipid and peptide-cargo interactions at the atomic level nih.govmdpi.com. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Secondary structure and hydrogen bonding patterns. | Can distinguish between different types of beta-sheet structures and monitor conformational changes upon membrane binding nih.govacs.orgrsc.org. |
Microscopic Techniques for Visualization of Cellular Uptake (e.g., Confocal Microscopy, Electron Microscopy)
Microscopic techniques are indispensable for visualizing the cellular uptake and intracellular localization of octaarginine and its conjugates. These methods provide direct evidence of the peptide's ability to cross the plasma membrane and deliver cargo into the cytoplasm and other organelles.
Confocal Laser Scanning Microscopy (CLSM) is the most commonly used technique to study the cellular uptake of fluorescently labeled octaarginine. By labeling octaarginine with a fluorophore, its internalization into live or fixed cells can be tracked in real-time and in three dimensions nih.govwur.nlnih.govtue.nlnih.govacs.org. CLSM studies have been instrumental in demonstrating that the cellular uptake of octaarginine is dependent on factors such as its concentration and the presence of cargo nih.govtue.nl. These studies often show a punctate intracellular distribution, suggesting that endocytosis is a major uptake pathway, followed by release from endosomes into the cytoplasm nih.govtue.nl. The use of co-localization studies with fluorescent markers for specific organelles (e.g., lysosomes, endosomes) can further elucidate the intracellular trafficking pathways of octaarginine tue.nl.
Electron Microscopy (EM) , including both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers much higher resolution than light microscopy and can provide ultrastructural details of the interaction between octaarginine and the cell membrane. While less commonly used than CLSM due to the demanding sample preparation, EM can reveal morphological changes in the cell membrane upon treatment with octaarginine, such as the formation of membrane invaginations or pores researchgate.net.
A combination of scanning ion-conductance microscopy and spinning-disk confocal microscopy has been used to visualize the morphological changes induced by fluorescently labeled octaarginine on live-cell membranes at the nanoscale researchgate.netacs.org. These studies have observed membrane ruffling and the formation of cup-like structures, which are indicative of endocytic uptake processes researchgate.netacs.org.
Table 3: Microscopic Techniques for Visualizing Octaarginine Cellular Uptake
| Technique | Key Advantages | Typical Observations for Octaarginine |
| Confocal Laser Scanning Microscopy (CLSM) | Live-cell imaging, 3D visualization, co-localization studies. | Punctate intracellular distribution, endosomal localization, and subsequent cytosolic diffusion nih.govwur.nlnih.govtue.nlnih.govacs.orgnih.gov. |
| Electron Microscopy (EM) | High-resolution imaging of cellular ultrastructure. | Can reveal membrane perturbations and the formation of endocytic vesicles researchgate.net. |
| Scanning Ion-Conductance Microscopy (SICM) | Nanoscale visualization of live-cell membrane topography. | Induction of membrane ruffling and endocytic cup formation researchgate.netacs.org. |
Comparative Analysis of Octaarginine with Other Cell Penetrating Peptides
Structural and Mechanistic Similarities and Differences with Tat Peptide
Octaarginine and the Tat peptide, derived from the HIV-1 trans-activator of transcription protein, are both prominent members of the arginine-rich class of cell-penetrating peptides (CPPs) and share fundamental characteristics, yet they exhibit notable structural and mechanistic distinctions.
Structural Comparison:
A primary structural difference lies in their defined secondary structure, or lack thereof. The Tat peptide is largely considered to be unstructured or to adopt a random coil conformation in solution and upon interacting with lipid membranes. nih.govmdpi.com This lack of a defined structure is thought to be crucial for its ability to translocate across the lipid bilayer without causing significant, permanent damage to the membrane. In contrast, while oligoarginines like octaarginine are also flexible, their structure can be influenced by modifications. For instance, the introduction of stapling to enhance helicity has been shown to increase the cellular uptake of octaarginine, suggesting that a more defined structure can be beneficial for this particular CPP. nih.govmdpi.com However, the same modification on the Tat peptide resulted in a decrease in uptake efficiency, highlighting a key difference in how their structures relate to function. nih.govmdpi.com
The key similarity in their structure is the high density of cationic charge, primarily conferred by arginine residues. The guanidinium (B1211019) headgroup of arginine is considered a critical element for the cell-penetrating ability of both peptides. bohrium.com This group can form bidentate hydrogen bonds with negatively charged components of the cell surface, such as phosphate (B84403) groups on phospholipids (B1166683) and sulfate (B86663) groups on heparan sulfate proteoglycans, initiating the internalization process. mdpi.com
Mechanistic Comparison:
Both Octaarginine and the Tat peptide are capable of entering cells through multiple pathways, with endocytosis being a primary route for both. nih.govmdpi.com More specifically, studies have indicated that both peptides can utilize macropinocytosis, a form of fluid-phase endocytosis, to gain entry into cells. mdpi.commdpi.comresearchgate.net This process involves the formation of large, irregular vesicles (macropinosomes) at the cell surface, engulfing the peptides and associated cargo.
Despite this similarity, the contribution of different endocytic pathways may vary. For instance, one comparative study noted that while nona-arginine (B115151) (a close analog of octaarginine) and Tat both utilize macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis, the extent to which each pathway contributes to uptake can differ. mdpi.com The cellular uptake of both peptides is also highly dependent on experimental conditions such as their concentration, the cell type, and the nature of any attached cargo. At lower concentrations, endocytosis is often the dominant mechanism, while at higher concentrations, direct translocation across the plasma membrane may play a more significant role for arginine-rich CPPs. nih.gov
Another key aspect of their mechanism is the initial interaction with the cell surface. Both peptides interact electrostatically with negatively charged heparan sulfate proteoglycans on the cell surface, which is a crucial first step for subsequent internalization. mdpi.com
Table 1: Structural and Mechanistic Comparison of Octaarginine and Tat Peptide
| Feature | Octaarginine | Tat Peptide |
|---|---|---|
| Primary Structure | Homooligomer of L- or D-arginine (R8) | Hetero-oligopeptide sequence (e.g., GRKKRRQRRRPPQ) |
| Secondary Structure | Generally flexible; can be engineered to adopt helical structures (e.g., via stapling) which can enhance uptake. nih.govmdpi.com | Largely unstructured, random coil conformation. nih.govmdpi.com Enhanced helicity does not improve uptake. nih.govmdpi.com |
| Key Functional Group | Guanidinium group of arginine residues. bohrium.com | Guanidinium group of arginine residues. bohrium.com |
| Primary Uptake Mechanism | Endocytosis, particularly macropinocytosis. nih.govmdpi.commdpi.com Direct translocation may occur at higher concentrations. nih.gov | Endocytosis, particularly macropinocytosis. mdpi.commdpi.comresearchgate.net |
| Initial Cell Interaction | Electrostatic interaction with heparan sulfate proteoglycans. mdpi.com | Electrostatic interaction with heparan sulfate proteoglycans. mdpi.com |
Comparative Cellular Uptake Efficiency Across Diverse CPPs
The efficiency of cellular uptake is a critical parameter for the application of CPPs as delivery vectors. Octaarginine and its oligoarginine counterparts consistently rank among the most efficient CPPs in comparative studies.
A quantitative analysis of 22 different CPPs in four cell lines (Cos-7, HEK293, HeLa, and MDCK) categorized the peptides into low, medium, and high uptake groups. acs.org In this study, oligoarginines (R7 and R9) were firmly placed in the high cellular uptake group, alongside other highly efficient peptides like penetratin and transportan. acs.org The Tat peptide (HIV-1 Tat-(48-60)) was categorized in the medium uptake group, indicating a lower intrinsic cell-penetrating capability compared to the oligoarginine series under the tested conditions. acs.org
Other studies have corroborated these findings. For example, when comparing a modified short polyarginine peptide (dodecanoyl-[R5]) to Tat and hepta-arginine (CR7), the modified arginine peptide demonstrated significantly higher efficiency in delivering a phosphopeptide cargo. acs.org This highlights that even shorter arginine chains, when appropriately modified, can surpass the uptake efficiency of the Tat peptide.
The superior efficiency of oligoarginines is often attributed to the density of guanidinium groups, which are highly effective at interacting with the cell membrane and triggering uptake. The efficiency is also dependent on the length of the arginine chain, with studies suggesting an optimal length for maximal uptake, although this can vary with cell type and cargo.
Table 2: Relative Cellular Uptake of Various CPPs in HeLa Cells
| Cell-Penetrating Peptide | Sequence | Relative Uptake Efficiency Category acs.org |
|---|---|---|
| Nona-arginine (R9) | RRRRRRRRR | High |
| Hepta-arginine (R7) | RRRRRRR | High |
| Penetratin | RQIKIWFQNRRMKWKK | High |
| Transportan | GWTLNSAGYLLGKINLKALAALAKKIL | High |
| S4₁₃-PV | ALWKTLLKKVLLKAA-PKKKRKV | High |
| Tat peptide (48-60) | GRKKRRQRRRPPQ | Medium |
| SynB1 | RGGRLSYSRRRFSTSTGR | Medium |
| MPG | GALFLGFLGAAGSTMGAWSQPKKKRKV | Medium |
This table is a qualitative representation based on the categorization from a comparative study. acs.org "High" and "Medium" refer to the groupings of CPPs based on their measured fluorescence intensity after cellular uptake.
Engineering Principles Derived from Octaarginine for Novel CPP Design
The study of octaarginine and other oligoarginines has provided fundamental insights into the design of novel and more efficient CPPs. Several key engineering principles have emerged from this research:
Guanidinium Headgroup is Key: The guanidinium group of arginine is more critical for cellular uptake than the primary amine of lysine. bohrium.com This has been a guiding principle in designing new CPPs, favoring arginine-rich sequences to maximize interaction with cell surface anionic groups like phosphates and sulfates. mdpi.com
Hydrophobicity Enhancement: While the cationic nature of octaarginine is crucial, modulating its hydrophobicity can significantly enhance uptake. This can be achieved by:
Acylation: Attaching fatty acids (e.g., myristoyl, palmitoyl, dodecanoyl) to the peptide can increase its interaction with the lipid bilayer and improve internalization. mdpi.comacs.org
Hydrophobic Amino Acid Incorporation: Adding hydrophobic residues, such as phenylalanine, distal to the CPP sequence can enhance its capacity to bind to the cell membrane and deliver cargo. nih.gov
Optimizing Peptide Length: The number of arginine residues influences uptake efficiency. While a certain number of arginines is necessary, there is a point of diminishing returns, and excessive length does not necessarily lead to better penetration and can sometimes increase toxicity. acs.org The optimal length is often between 7 and 15 residues. acs.org
Chirality and Stability (D-amino acids): The use of D-isomers of arginine instead of the natural L-isomers can significantly enhance cellular uptake. mdpi.com Peptides made of D-amino acids are resistant to degradation by cellular proteases, leading to a longer half-life and more sustained activity. Studies have shown that chimeras of L- and D-arginine can have uptake efficiencies comparable to or even better than the all-L-arginine peptide. mdpi.com
Structural Constraint (Cyclization and Stapling): Introducing structural rigidity can improve the efficacy of oligoarginine peptides.
Cyclization: Cyclic polyarginine peptides have shown improved cell-penetrating properties compared to their linear counterparts, potentially by optimizing the presentation of arginine side chains for membrane interaction. mdpi.comacs.org
Stapling: Inducing a helical conformation in peptides through hydrocarbon stapling has been shown to increase the cellular uptake of octaarginine. nih.govmdpi.com This suggests that pre-organizing the peptide into a specific conformation can be a beneficial design strategy.
These principles, derived from the systematic study of octaarginine and its analogs, provide a rational basis for the design of next-generation CPPs with improved delivery efficiency, stability, and specificity for various therapeutic and diagnostic applications. nih.govnih.gov
Future Directions and Emerging Research Avenues for Octaarginine
Integration with Advanced Genome Editing Technologies (e.g., CRISPR/Cas9 delivery)
The advent of CRISPR/Cas9 has transformed genome editing, but its therapeutic and research potential is often limited by the challenge of delivering the large Cas9 protein and guide RNA (gRNA) into target cells. mdpi.comkyoto-u.ac.jp Octaarginine is being explored as a non-viral vector to transport the CRISPR/Cas9 ribonucleoprotein (RNP) complex. wiley.com This approach offers a transient delivery system, which is advantageous as it reduces the risk of off-target effects and immunogenicity associated with prolonged expression from viral or plasmid-based methods. wiley.com
Research in this area focuses on the direct conjugation or complexation of octaarginine with the Cas9-RNP. The high cationic charge of the octaarginine peptide facilitates electrostatic interactions with the negatively charged RNP, forming nanocomplexes that can be internalized by cells. nih.govnih.gov The mechanism of uptake is often through macropinocytosis, an endocytic pathway that can help the cargo avoid degradation in lysosomes. nih.gov
Key research goals include optimizing the ratio of octaarginine to the RNP complex to ensure efficient encapsulation and cellular uptake without compromising the functionality of the editing machinery. youtube.com Studies have shown that the delivery efficiency of CPPs like octaarginine can be highly dependent on the cargo it is carrying. nih.govnih.gov Therefore, tailoring the octaarginine delivery vehicle specifically for the large and charge-dense CRISPR/Cas9 RNP is a critical area of investigation.
| Delivery Method | Cargo Form | Advantages | Challenges in Research Settings |
|---|---|---|---|
| Viral Vectors (e.g., AAV) | DNA | High efficiency | Potential for immunogenicity, insertional mutagenesis, limited cargo size |
| Physical Methods (e.g., Electroporation) | RNP, DNA, mRNA | High efficiency | Can cause significant cell death, requires specialized equipment |
| Lipid Nanoparticles | RNP, mRNA | High encapsulation efficiency, effective for in vivo applications | Can be associated with toxicity, endosomal escape can be a limiting factor wiley.com |
| Octaarginine (CPP-based) | RNP | Low cytotoxicity, transient expression reducing off-target effects, simple complex formation wiley.comnih.gov | Lower efficiency compared to viral methods, endosomal escape can be a barrier, optimization required for specific cell types wiley.com |
Development of Stimuli-Responsive Octaarginine Systems for Controlled Release in vitro
To enhance the spatial and temporal control of cargo delivery, researchers are designing stimuli-responsive octaarginine systems. These systems are engineered to release their cargo in response to specific triggers within the cellular environment, such as changes in pH or the presence of certain enzymes. nih.govrsc.org
pH-Responsive Systems: The pH gradient between the extracellular environment (pH ~7.4) and intracellular compartments like endosomes (pH 5-6) and lysosomes (pH 4-5) is a widely exploited trigger. nih.govmdpi.com In one strategy, the cell-penetrating function of octaarginine is temporarily "shielded" by a pH-sensitive polymer. rsc.org For example, a polyanionic polymer can be electrostatically complexed with the cationic octaarginine, blocking its interaction with the cell membrane. rsc.org Upon internalization into the acidic endosome, the shielding polymer protonates and detaches, re-exposing the octaarginine and allowing it to facilitate endosomal escape of the cargo. rsc.orgnih.gov This approach helps to minimize non-specific interactions and deliver the cargo to the cytoplasm more efficiently. nih.gov
Enzyme-Responsive Systems: The overexpression of specific enzymes in certain cellular models provides another avenue for triggered release. nih.gov Systems can be designed where the cargo is linked to octaarginine via a substrate sequence for a specific enzyme. nih.gov Cleavage of this linker by the target enzyme, for instance, a protease that is abundant in a particular cell type, would release the cargo molecule from its carrier. This strategy has been explored to target prostate cancer cells by using a linker that is cleaved by prostate-specific antigen (PSA). nih.gov
Light-Responsive Systems: Light offers a non-invasive stimulus with high spatiotemporal control. mdpi.commdpi.com Research in this area involves incorporating photo-cleavable linkers or photosensitizing agents into the octaarginine delivery system. mdpi.com Upon exposure to a specific wavelength of light, the linker can be cleaved, or the photosensitizer can generate reactive oxygen species to disrupt the endosomal membrane, leading to the controlled release of the cargo. mdpi.commdpi.com
Rational Design Principles for Enhanced Specificity and Efficiency in Research Tools
The efficiency and specificity of octaarginine as a delivery vector can be significantly improved through rational design and chemical modification.
Hydrophobicity and Acylation: Increasing the hydrophobicity of octaarginine has been shown to enhance its cellular uptake. acs.orgresearchgate.net One common strategy is N-terminal acylation, which involves attaching a fatty acid chain to the peptide. acs.org This modification is thought to improve the peptide's interaction with the lipid bilayer of the cell membrane, thereby facilitating more efficient internalization. acs.org
Cyclization: Constraining the peptide's conformation through cyclization is another effective strategy to boost delivery efficiency. mdpi.com Cyclic octaarginine analogues have demonstrated increased stability against enzymatic degradation and enhanced cellular uptake compared to their linear counterparts. mdpi.com The rigid structure may promote more favorable interactions with the cell membrane. mdpi.com
Targeting Moieties: To improve specificity and direct the cargo to particular cell types or subcellular compartments, octaarginine can be conjugated with targeting ligands. epa.govmdpi.com These can include antibodies, aptamers, or small molecules that bind to specific cell surface receptors. For example, conjugating folic acid to an octaarginine-based nanovector has been shown to enhance gene delivery to cancer cells that overexpress the folate receptor. epa.gov This approach combines the cell-penetrating ability of octaarginine with the receptor-mediated endocytosis pathway, leading to more targeted and efficient delivery. epa.gov
| Design Principle | Modification Example | Observed Outcome in Research Studies | Underlying Rationale |
|---|---|---|---|
| Increased Hydrophobicity | N-terminal acylation with fatty acids (e.g., lauric acid) | Enhanced intracellular uptake of octaarginine and its cargo. acs.org | Improved interaction with the lipid cell membrane. acs.org |
| Conformational Constraint | Cyclization of the peptide backbone | Increased resistance to enzymatic degradation and improved cellular penetration. mdpi.com | A more stable and rigid structure may facilitate more effective membrane translocation. mdpi.com |
| Targeted Delivery | Conjugation with folic acid | Increased delivery to cells overexpressing the folate receptor. epa.gov | Combines octaarginine's penetration with receptor-mediated endocytosis for enhanced specificity. epa.gov |
| Stimuli-Responsiveness | Shielding with a pH-sensitive polymer | Activation of cell penetration and endosomal escape in acidic endosomes. rsc.org | Minimizes non-specific uptake and facilitates controlled intracellular release. nih.gov |
Expanding the Repertoire of Cargo Molecules for Octaarginine-Mediated Delivery in Academic Settings
A key area of ongoing research is the expansion of the types of cargo molecules that can be effectively delivered by octaarginine for basic research applications. The versatility of octaarginine allows it to transport a wide array of molecules, overcoming the limitations of poor membrane permeability. nih.govnih.gov
Nucleic Acids: Octaarginine has been successfully used to deliver various forms of nucleic acids into cells. This includes plasmid DNA for transient gene expression studies and peptide nucleic acids (PNAs) for antisense applications. nih.govnih.gov The cationic nature of octaarginine facilitates the condensation of negatively charged nucleic acids into nanoparticles, which are then taken up by cells. nih.gov
Proteins and Peptides: Delivering functional proteins and peptides into cells is crucial for studying cellular processes and validating drug targets. Octaarginine has been used to transport proteins like Green Fluorescent Protein (GFP) and various phosphopeptides. nih.govacs.org However, the delivery efficiency can be influenced by the properties of the cargo protein itself, such as its size, charge, and stability. nih.govresearchgate.net
Small Molecules and Nanoparticles: Beyond biomacromolecules, octaarginine is being used to enhance the intracellular delivery of small molecule drugs and nanoparticles in preclinical research. nih.govnih.govnih.gov For instance, it has been used to coat liposomes and elastin-like polypeptide nanoparticles to improve their cellular uptake and penetration into 3D cell culture models. nih.govnih.gov This is particularly valuable for assessing the efficacy of potential therapeutic agents in more physiologically relevant in vitro systems. nih.govdntb.gov.ua
Future work will likely focus on developing standardized protocols for conjugating or complexing different types of cargo with octaarginine and systematically studying how the physicochemical properties of the cargo affect the uptake mechanism and efficiency. nih.gov
Q & A
Basic: What methodological approaches are recommended for removing trifluoroacetate (TFA) counterions during peptide purification?
Trifluoroacetate counterions, introduced during solid-phase peptide synthesis (SPPS), can interfere with biological assays due to residual acidity or cytotoxicity. To minimize TFA content:
- Ion-Exchange Chromatography : Use weak anion-exchange resins (e.g., DEAE-Sepharose) to replace TFA with biocompatible counterions like acetate or citrate .
- Lyophilization with Neutral Buffers : Repeated lyophilization in ammonium bicarbonate (pH 7–8) reduces TFA content by sublimation .
- Dialysis : Low-molecular-weight-cutoff membranes (1–3 kDa) in neutral aqueous solutions effectively remove TFA .
Basic: How can researchers quantify residual TFA in synthesized Octaarginine Trifluoroacetate?
Accurate quantification ensures batch consistency and minimizes experimental artifacts:
- Ion Chromatography (IC) : Direct detection with suppressed conductivity (detection limit: 0.2 ppb TFA) using anion-exchange columns (e.g., Dionex AS11-HC) .
- Nuclear Magnetic Resonance (NMR) : Integrate CF₃ peak (~75 ppm in ¹⁹F NMR) against an internal standard (e.g., sodium trifluoroacetate) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode identifies TFA adducts (m/z 113.02) .
Advanced: What are the biological implications of residual TFA in this compound formulations?
Residual TFA can alter cellular responses:
- Cytotoxicity : TFA concentrations >0.1% (v/v) reduce cell viability in vitro by disrupting membrane integrity .
- Receptor Binding Interference : Competitive inhibition observed in G-protein-coupled receptor (GPCR) assays due to TFA’s acidity (e.g., PAR4 antagonism studies) .
- Solution Stability : TFA accelerates peptide degradation at high temperatures (>4°C) by promoting deamidation .
Advanced: How does environmental TFA persistence impact laboratory waste management protocols?
TFA is highly stable in aquatic ecosystems, with a half-life >10 years:
- Ecotoxicity : Chronic exposure at 1 mg/L inhibits growth in Lemna minor (duckweed) and disrupts soil microbial communities .
- Waste Neutralization : Treat TFA-containing waste with calcium hydroxide to precipitate trifluorocalcite, reducing bioavailability .
- Analytical Monitoring : Use ion chromatography to track TFA levels in lab effluents, ensuring compliance with EPA guidelines (maximum 0.5 ppm) .
Advanced: What mechanistic role does TFA play in enhancing Octaarginine’s cell-penetrating efficiency?
TFA’s counterion dynamics influence peptide solubility and membrane interactions:
- Charge Neutralization : TFA reduces cationic charge density, minimizing nonspecific binding to extracellular matrices .
- Solubility Modulation : TFA stabilizes α-helical conformations in aqueous solutions, improving lipid bilayer penetration .
- Molecular Dynamics (MD) Simulations : TFA enhances hydrophobic interactions with phospholipid tails, as shown in coarse-grained MD models .
Basic: How should this compound be stored to maintain stability?
- Temperature : Store lyophilized powder at –20°C; reconstituted solutions are stable for ≤72 hours at 4°C .
- Buffering : Avoid phosphate-buffered saline (PBS) for long-term storage; use 5% dextrose (pH 5.5) to prevent aggregation .
Advanced: Can computational models predict TFA’s impact on peptide-receptor binding kinetics?
Yes, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations reveal:
- Electrostatic Perturbations : TFA alters hydrogen-bonding networks at receptor binding sites (e.g., somatostatin receptors) .
- Free Energy Calculations : Thermodynamic integration quantifies TFA’s contribution to binding affinity (ΔG ≤ –2.5 kcal/mol) .
Basic: What alternative counterions are viable for reducing TFA-associated toxicity?
- Acetate : Lower cytotoxicity but requires rigorous purification to avoid residual TFA .
- Hydrochloride (HCl) : Suitable for in vivo studies but may reduce solubility in polar solvents .
- Citrate : Biocompatible but introduces challenges in lyophilization efficiency .
Advanced: What long-term ecological risks are associated with TFA accumulation from laboratory disposal?
- Bioaccumulation : TFA detected in Antarctic snow (0.3–1.2 ppb) and Alaskan wetlands (2.4 ppb) highlights global dispersion .
- Groundwater Contamination : TFA resists biodegradation in anaerobic conditions, persisting in aquifers for decades .
Advanced: Which techniques best characterize TFA-peptide interactions in solution?
- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) between TFA and peptide backbone .
- Circular Dichroism (CD) : Detects conformational shifts (e.g., α-helix to β-sheet) induced by TFA removal .
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface TFA coverage on peptide films (sensitivity: 0.1 monolayers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
